Rifamycin S 15-iminomethyl ether Rifamycin S 15-iminomethyl ether
Brand Name: Vulcanchem
CAS No.: 14768-65-1
VCID: VC16997105
InChI: InChI=1S/C38H47NO12/c1-17-12-11-13-18(2)37(48-10)39-24-16-25(41)27-28(33(24)45)32(44)22(6)35-29(27)36(46)38(8,51-35)49-15-14-26(47-9)19(3)34(50-23(7)40)21(5)31(43)20(4)30(17)42/h11-17,19-21,26,30-31,34,42-44H,1-10H3/b12-11+,15-14+,18-13-,39-37?/t17-,19+,20+,21+,26-,30-,31+,34+,38-/m0/s1
SMILES:
Molecular Formula: C38H47NO12
Molecular Weight: 709.8 g/mol

Rifamycin S 15-iminomethyl ether

CAS No.: 14768-65-1

Cat. No.: VC16997105

Molecular Formula: C38H47NO12

Molecular Weight: 709.8 g/mol

* For research use only. Not for human or veterinary use.

Rifamycin S 15-iminomethyl ether - 14768-65-1

Specification

CAS No. 14768-65-1
Molecular Formula C38H47NO12
Molecular Weight 709.8 g/mol
IUPAC Name [(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-2,15,17-trihydroxy-11,23-dimethoxy-3,7,12,14,16,18,22-heptamethyl-6,27,29-trioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(28),2,4,9,19,21,23,25-octaen-13-yl] acetate
Standard InChI InChI=1S/C38H47NO12/c1-17-12-11-13-18(2)37(48-10)39-24-16-25(41)27-28(33(24)45)32(44)22(6)35-29(27)36(46)38(8,51-35)49-15-14-26(47-9)19(3)34(50-23(7)40)21(5)31(43)20(4)30(17)42/h11-17,19-21,26,30-31,34,42-44H,1-10H3/b12-11+,15-14+,18-13-,39-37?/t17-,19+,20+,21+,26-,30-,31+,34+,38-/m0/s1
Standard InChI Key FLUPPMJDCIIUHD-YEORXCIESA-N
Isomeric SMILES C[C@H]1/C=C/C=C(\C(=NC2=CC(=O)C3=C(C2=O)C(=C(C4=C3C(=O)[C@](O4)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)OC(=O)C)C)OC)C)C)O)OC)/C
Canonical SMILES CC1C=CC=C(C(=NC2=CC(=O)C3=C(C2=O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)OC)C

Introduction

Chemical Structure and Physicochemical Properties

Rifamycin S 15-iminomethyl ether has the molecular formula C₃₈H₄₇NO₁₂ and a molecular weight of 709.8 g/mol. The compound features a naphthoquinone chromophore fused to a 17-membered ansa chain, a hallmark of ansamycin antibiotics . The iminomethyl ether group at C-15 introduces steric and electronic modifications that alter binding affinity compared to parent rifamycins like rifamycin S and rifampicin .

Key Structural Features:

  • Naphthoquinone Core: Responsible for redox activity and intercalation with bacterial DNA-RNA polymerase complexes .

  • Ansa Chain: A macrocyclic bridge spanning C-1 to C-15, critical for maintaining conformational stability and target engagement .

  • Iminomethyl Ether Group: Positioned at C-15, this group replaces the hydroxyl or acetyloxy functionalities found in other rifamycins, modulating solubility and enzymatic interactions .

Table 1: Comparative Physicochemical Properties of Rifamycin Derivatives

PropertyRifamycin S 15-Iminomethyl EtherRifamycin SRifampicin
Molecular FormulaC₃₈H₄₇NO₁₂C₃₇H₄₅NO₁₂C₄₃H₅₈N₄O₁₂
Molecular Weight (g/mol)709.8695.8822.9
Key Functional GroupC-15 iminomethyl etherC-25 acetylC-3 hydrazone
SolubilityLow in water; soluble in DMSOLow in waterModerate in lipids

Mechanism of Action

Rifamycin S 15-iminomethyl ether inhibits bacterial RNA synthesis by binding to the β-subunit of DNA-dependent RNA polymerase (RNAP). This interaction prevents the formation of the first phosphodiester bond during transcription initiation, effectively halting bacterial replication .

Key Mechanistic Insights:

  • Selectivity: The compound exhibits >100-fold higher affinity for bacterial RNAP (Kd ≈ 10 nM) compared to eukaryotic RNA polymerase II, minimizing host toxicity .

  • Structural Basis: X-ray crystallography reveals that the ansa chain occupies a hydrophobic pocket near the RNAP active site, while the C-15 iminomethyl ether forms hydrogen bonds with residue βD516 .

  • Resistance Mutations: Mutations in rpoB (e.g., S531L) reduce binding affinity, contributing to resistance in M. tuberculosis .

Synthesis and Structural Modification

The synthesis of rifamycin S 15-iminomethyl ether involves chemical derivatization of rifamycin S. Key steps include:

  • Protection of Reactive Groups: The C-21 and C-23 hydroxyls are protected using acetone or 2,2-dimethoxypropane to form a cyclic acetal .

  • Iminomethylation: Treatment with methylamine or its derivatives introduces the iminomethyl ether group at C-15 .

  • Deprotection: Acidic hydrolysis removes acetal protections, yielding the final product .

Table 2: Synthetic Routes and Yields

MethodReagentsYield (%)Purity (%)
Acetal ProtectionCuSO₄, acetone6592
IminomethylationMethylamine, DMF4888
Enzymatic ModificationCytochrome P450 Rif16 3295

Recent advances employ cytochrome P450 enzymes (e.g., Rif16) for biocatalytic ester-to-ether transformations, though yields remain suboptimal .

Biological Activity and Applications

Antibacterial Spectrum:

  • Mycobacteria: MIC₉₀ = 0.12 µg/mL against M. tuberculosis H37Rv, including multidrug-resistant strains .

  • Gram-Positive Bacteria: Effective against Staphylococcus aureus (MIC₉₀ = 0.5 µg/mL) and Enterococcus faecalis.

  • Gram-Negative Bacteria: Limited activity due to outer membrane impermeability.

Pharmacokinetics:

  • Protein Binding: 80–85% bound to serum albumin, reducing free drug concentrations .

  • Metabolism: Hepatic cytochrome P450 3A4 mediates deacetylation to 25-desacetylrifamycin, which retains 20% activity .

  • Half-Life: 3–4 hours in murine models, necessitating frequent dosing .

Comparative Analysis with Other Rifamycins

Advantages:

  • Enhanced Stability: The iminomethyl ether group resists enzymatic hydrolysis compared to ester-linked derivatives .

  • Reduced Hepatotoxicity: Lower CYP3A4 induction than rifampicin, potentially mitigating drug-drug interactions .

Limitations:

  • Poor Aqueous Solubility: Requires formulation with cyclodextrins or liposomes for in vivo use .

  • Narrow Spectrum: Ineffective against most Gram-negative pathogens.

Future Directions and Challenges

  • Formulation Optimization: Nanoemulsions and solid dispersions to improve bioavailability .

  • Combination Therapies: Synergy with β-lactams and fluoroquinolones against resistant strains .

  • Structural Analogues: Modifications at C-3 and C-4 to broaden antibacterial spectrum .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator